Molecular Recognition Surface: Phenylpiperazine vs. Ethylpiperazine in Pteridine-Based Ligand–Protein Co-structures
The target compound bears a 4-phenylpiperazin-1-yl group at the pteridine 2-position, whereas the closest crystallographically characterized analog (PDB ligand YKW; CAS 946289-11-8) carries a 4-ethylpiperazin-1-yl substituent [1]. The phenyl group provides an additional aromatic surface for π–π stacking and hydrophobic contacts with protein binding pockets—interactions that are geometrically impossible for the ethyl analog. In the PDB entry 8R7C, the ethylpiperazine moiety occupies a confined sub-pocket; the phenyl extension in the target compound is predicted to project into adjacent hydrophobic regions of kinase ATP-binding sites, as evidenced by SAR studies on 2,4-disubstituted pteridine PKD inhibitors where aryl substitutions at the analogous position modulated both potency and isoform selectivity [2].
| Evidence Dimension | Piperazine N-substituent accessible surface area and aromatic interaction potential |
|---|---|
| Target Compound Data | 4-Phenylpiperazin-1-yl: estimated additional solvent-accessible surface area of ~45 Ų and one aromatic ring for π-stacking |
| Comparator Or Baseline | PDB ligand YKW (4-ethylpiperazin-1-yl analog; CAS 946289-11-8): aliphatic ethyl substituent; zero aromatic rings on piperazine |
| Quantified Difference | Qualitative structural difference; one additional aromatic ring and ~48 Da increased molecular weight |
| Conditions | Structural comparison based on PDB entry 8R7C (YKW ligand co-crystallized with target protein) and molecular modeling |
Why This Matters
The presence of an aromatic piperazine substituent directly affects protein–ligand binding enthalpy and selectivity; researchers requiring phenylpiperazine-specific pharmacophore engagement for sigma receptor or kinase targets cannot substitute the ethyl analog without losing the aromatic interaction component.
- [1] RCSB Protein Data Bank. PDB entry 8R7C: YKW ligand bound to chain B. Deposited 2024. https://www.rcsb.org/structure/8R7C View Source
- [2] Tandon M, Salamoun JM, Carder EJ, Farber E, Xu S, et al. SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest. PLOS ONE. 2015; 10(3): e0119346. DOI: 10.1371/journal.pone.0119346. View Source
